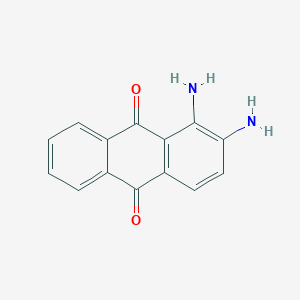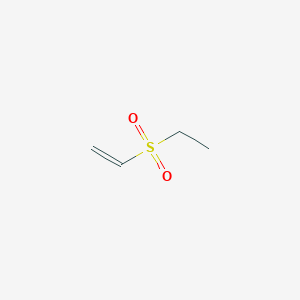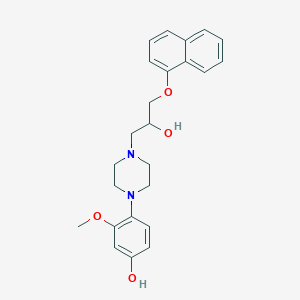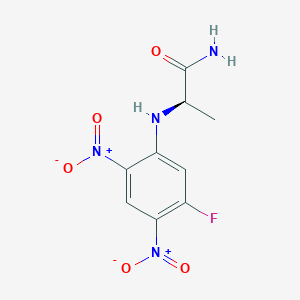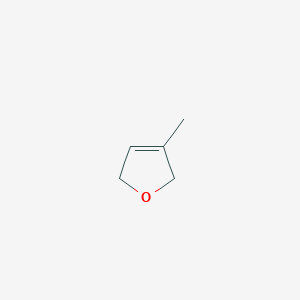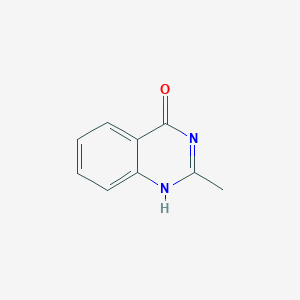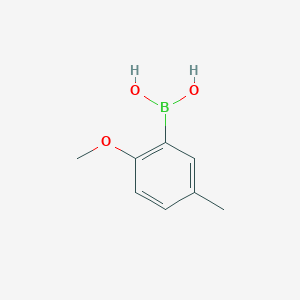
2-Methoxy-5-methylphenylboronic acid
Overview
Description
2-Methoxy-5-methylphenylboronic acid is a type of organoboronic acid . It has a molecular formula of C8H11BO3 .
Synthesis Analysis
The synthesis of 2-Methoxy-5-methylphenylboronic acid involves various chemical reactions . It can be used as a reactant for coupling reactions . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylphenylboronic acid is represented by the formula C8H11BO3 . The InChI representation is InChI=1S/C8H11BO3/c1-6-3-4-8 (12-2)7 (5-6)9 (10)11/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis
2-Methoxy-5-methylphenylboronic acid can participate in various chemical reactions. For instance, it can be used in coupling reactions . It can also participate in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-5-methylphenylboronic acid is 165.98 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 166.0801244 g/mol .Scientific Research Applications
Enantioselective Recognition
2-Methoxy-5-methylphenylboronic acid has been used in the synthesis of axially chiral anti-isomers that are stable to racemization at room temperature. These isomers can act as circular dichroism sensors to detect a wide range of chiral amines, demonstrating their utility in enantioselective recognition (Ghosn & Wolf, 2011).
Fluorescence Quenching Studies
Research on fluorescence quenching of derivatives of 2-methoxy-5-methylphenylboronic acid, such as 5-chloro-2-methoxyphenylboronic acid, has revealed insights into their photophysical properties. This study indicates their potential in understanding static quenching mechanisms in chemical systems (Geethanjali, Nagaraja, & Melavanki, 2015).
Crystal Engineering
2-Methoxy-5-methylphenylboronic acid and its derivatives have been studied for their unique crystal structures. These studies aim to design novel boronic acids with monomeric structures, offering potential applications in crystal engineering and materials science (Cyrański et al., 2012).
Catalytic Applications
This compound has been involved in the development of catalysts for organic reactions, such as o-C-H silylation of arylboronic acids. This process is crucial for the selective silylation of phenylboronic acids with various para-substituents, indicating its role in advanced synthetic chemistry (Ihara & Suginome, 2009).
Antibody Production
2-Methoxy-5-methylphenylboronic acid has been used in the synthesis of haptens for the production of antibodies against organophosphate pesticides, indicating its significance in biochemistry and immunology (ten Hoeve et al., 1997).
Cross-Coupling Reactions
This boronic acid is vital in cross-coupling reactions to produce heteroarylpyridine derivatives, highlighting its importance in the synthesis of complex organic molecules (Parry et al., 2002).
Future Directions
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs in the future .
Mechanism of Action
Target of Action
2-Methoxy-5-methylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with during these reactions, such as in Suzuki-Miyaura cross-coupling .
Mode of Action
In Suzuki-Miyaura cross-coupling, 2-Methoxy-5-methylphenylboronic acid acts as an organoboron reagent . The boron atom in the compound forms a bond with a carbon atom in another molecule, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2-Methoxy-5-methylphenylboronic acid is involved . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the creation of new carbon-carbon bonds, enabling the formation of complex organic molecules .
Pharmacokinetics
It is soluble in methanol , which could affect its distribution in a reaction mixture.
Result of Action
The action of 2-Methoxy-5-methylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction results in the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules from simpler precursors . It has been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, potential antitumors, and radioprotectants .
Action Environment
The efficacy and stability of 2-Methoxy-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the presence of a suitable solvent, such as methanol, is necessary for the compound to dissolve and participate in reactions . Additionally, the presence of a palladium catalyst is crucial for its role in Suzuki-Miyaura cross-coupling .
properties
IUPAC Name |
(2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVKZOZMPSRLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378487 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylphenylboronic acid | |
CAS RN |
127972-00-3 | |
| Record name | 2-Methoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-5-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

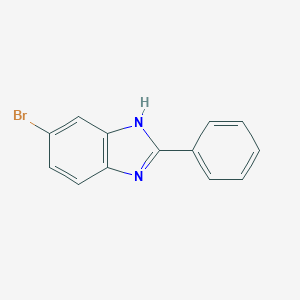
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
